Head-to-Head Comparison: Azetidine-Oxetane vs. Piperazine-Oxetane Fragment in a BTK Inhibitor Context
In the discovery of the BTK inhibitor GDC-0853 (fenebrutinib), the oxetanylazetidine fragment (compound 23) was directly compared to the oxetanylpiperazine lead (compound 12). Compound 23 exhibited a 4-fold improvement in biochemical potency (BTK Ki 0.45 nM vs. 1.80 nM) but significantly inferior metabolic stability (HLM CLhep 14 mL/min/kg vs. 7.2 mL/min/kg) and higher lipophilicity (measured logD 3.0 vs. 1.9) [1]. The 2.8-fold reduction in metabolic stability rendered the azetidine-oxetane fragment unsuitable for further development despite its superior target affinity. This direct SAR comparison establishes that the azetidine-oxetane motif is not functionally interchangeable with the piperazine-oxetane motif; procurement must be guided by the specific property tradeoffs.
| Evidence Dimension | BTK biochemical Ki; whole blood CD69 IC50; human liver microsome clearance; logD |
|---|---|
| Target Compound Data | BTK Ki = 0.45 ± 0.08 nM; WB IC50 = 31.6 nM (n=1); HLM CLhep = 14 mL/min/kg; clogD/logD = 2.3/3.0 |
| Comparator Or Baseline | Compound 12 (oxetanylpiperazine): BTK Ki = 1.80 ± 0.56 nM; WB IC50 = 15.4 ± 8.2 nM (n=5); HLM CLhep = 7.2 mL/min/kg; clogD/logD = 1.8/1.9 |
| Quantified Difference | Ki improved 4.0-fold; WB IC50 worsened 2.1-fold; HLM CLhep worsened 1.94-fold; logD increased by ~1.1 log units |
| Conditions | Biochemical assay with recombinant BTK; whole blood CD69 assay in human CD19+ B cells; human liver microsome intrinsic clearance |
Why This Matters
This data proves that the azetidine-oxetane fragment confers higher target affinity but at the cost of metabolic stability and lipophilicity, directly informing the choice of fragment for medicinal chemistry campaigns where metabolic stability is a key criterion.
- [1] Crawford, J. J.; Johnson, A. R.; Misner, D. L.; et al. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. J. Med. Chem. 2018, 61 (6), 2298–2315. Table 3, compounds 12 and 23. DOI: 10.1021/acs.jmedchem.7b01712. View Source
